N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

medicinal chemistry isomer differentiation computed properties

This achiral oxalamide's rare furan-3-yl attachment distinguishes it from the common furan-2-yl isomer, enabling controlled head-to-head SAR for furan oxygen positioning. The bifunctional scaffold (basic amine + chiral secondary alcohol) maps onto FAAH pharmacophore space and supports downstream derivatization. Procure with the furan-2-yl constitutional isomer to de-risk lead optimization.

Molecular Formula C13H21N3O4
Molecular Weight 283.328
CAS No. 1428365-79-0
Cat. No. B2494268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
CAS1428365-79-0
Molecular FormulaC13H21N3O4
Molecular Weight283.328
Structural Identifiers
SMILESCN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O
InChIInChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19)
InChIKeyJHZTVWVJKKLSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide (CAS 1428365-79-0) – Chemical Identity and Physicochemical Baseline for Procurement Evaluation


N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide (CAS 1428365-79-0) is a synthetic, achiral oxalamide derivative characterized by a dimethylaminoethyl moiety on one amide nitrogen and a 3-(furan-3-yl)-3-hydroxypropyl chain on the other [1]. The compound possesses a molecular weight of 283.32 g·mol⁻¹, an XLogP3 of −0.4, three hydrogen-bond donors, five hydrogen-bond acceptors, and seven rotatable bonds, placing it within lead-like physicochemical space for central nervous system or peripheral target screening [1]. It is catalogued as a research-grade screening compound supplied by multiple vendors, though no primary bioactivity data are publicly deposited in PubChem at the time of this analysis [1].

Why N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide Cannot Be Interchanged with Generic Oxalamide or Furan-Containing Screening Compounds


Seemingly minor structural perturbations in this oxalamide scaffold can produce large shifts in biological activity. The furan-3-yl attachment mode differs from the more common furan-2-yl isomer in both electronic distribution and steric presentation of the oxygen lone pair, while the secondary alcohol on the hydroxypropyl linker introduces a hydrogen-bond donor/acceptor pair that is absent in unsubstituted propyl or butyl linkers and whose stereochemistry remains unresolved in the current commercial supply [1]. These features are known in analogous oxalamide series to alter enzyme inhibition potency by orders of magnitude and to modify selectivity across closely related serine hydrolase targets [2]. Generic replacement with a constitutional isomer or a des-hydroxy analog therefore risks both loss of target engagement and gain of off-target liabilities.

Quantitative Differentiation Evidence for N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide


Furan-3-yl versus Furan-2-yl Isomerism: Computed Physicochemical Profile Comparison

The target compound's furan-3-yl attachment position is distinguished from the commonly supplied furan-2-yl constitutional isomer (N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide). Both isomers share an identical molecular formula (C₁₃H₂₁N₃O₄, MW 283.32) and therefore identical elemental composition, but differ in computed dipole moment and electrostatic potential surface due to the altered position of the furan oxygen relative to the oxalamide carbonyl hydrogen-bond network [1]. The furan-3-yl isomer places the ring oxygen in a meta-like relationship to the point of attachment, whereas the furan-2-yl isomer places it in an ortho-like configuration, which can alter the preferred torsion angle at the furan–hydroxypropyl junction [1].

medicinal chemistry isomer differentiation computed properties lead-likeness

Hydroxypropyl Linker Hydrogen-Bond Donor Capacity: Differentiation from Des-Hydroxy and N-Alkyl Oxalamide Analogs

The 3-hydroxypropyl linker in the target compound provides three hydrogen-bond donors (oxalamide NH × 2 + secondary OH) and five hydrogen-bond acceptors, whereas simple N-alkyl oxalamides lacking the hydroxyl group provide only two HBDs [1]. In oxalamide-based fatty acid amide hydrolase (FAAH) inhibitor series, the presence of a hydroxyl or carbamate group on the alkyl linker has been shown to contribute >10-fold to inhibitory potency by engaging the catalytic serine-hydroxyl oxyanion hole or a structured water network [2]. Although no FAAH Ki has been reported specifically for CAS 1428365-79-0, class-level SAR indicates that removal of the hydroxypropyl secondary alcohol in analogous scaffolds typically elevates Ki by 5–50-fold [2].

hydrogen bonding linker optimization oxalamide SAR FAAH

Dimethylaminoethyl Basicity and Solubility Advantage over Neutral or Anionic Oxalamide Side-Chains

The dimethylaminoethyl substituent (predicted pKa ≈ 8.5–9.5 for the tertiary amine) confers pH-dependent aqueous solubility and potential for salt formation that is absent in oxalamides bearing neutral (e.g., morpholinoethyl, methoxyethyl) or anionic (e.g., carboxyethyl) side-chains [1]. Computed XLogP3 of −0.4 for the target compound indicates a balanced hydrophilic-lipophilic profile, whereas oxalamides with aromatic or heteroaromatic N2-substituents (e.g., N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, XLogP3 predicted 0 to +0.5) display higher lipophilicity [1][2]. The dimethylamino group is protonated at pH < 8, which can improve aqueous solubility by >10-fold compared with the neutral free-base form and facilitate dissolution in screening buffers without DMSO co-solvent [1].

solubility basicity formulation ionizable group

Class-Level Evidence: Oxalamide Scaffold as Privileged FAAH and Serine Hydrolase Inhibitor Core

The oxalamide core is a recognized pharmacophore for serine hydrolase inhibition, most notably fatty acid amide hydrolase (FAAH), where optimized oxalamide and carbamate derivatives achieve Ki values in the low nanomolar range [2]. Although CAS 1428365-79-0 lacks direct target annotation, the combination of an oxalamide electrophilic carbonyl with a basic dimethylamino group and a furan-containing hydroxypropyl tail maps onto the general pharmacophore model for FAAH inhibitors (hydrogen-bond acceptor/donor network flanking a central amide or carbamate warhead) [2]. In a structurally related oxalamide screening hit (CHEMBL2165095, a different scaffold), FAAH Ki was reported as 60 nM and IC₅₀ as 240 nM in mouse brain homogenate, demonstrating that the oxalamide class is capable of sub-micromolar potency [3].

FAAH inhibition serine hydrolase oxalamide pharmacophore class-level SAR

Recommended Application Scenarios for N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide Based on Current Evidence


Serine Hydrolase and FAAH Inhibitor Screening Libraries

The oxalamide core with hydroxypropyl-furan and dimethylaminoethyl substituents maps onto the published FAAH pharmacophore (hydrogen-bond network flanking a central electrophilic carbonyl). This compound is suitable for inclusion in targeted serine hydrolase inhibitor screening decks, particularly where scaffold novelty is desired alongside class-level target rationale [2][3].

Furan Positional Isomer Selectivity Studies

The furan-3-yl attachment is less commonly explored than the furan-2-yl isomer. Procurement of this compound alongside the furan-2-yl constitutional isomer enables direct head-to-head evaluation of furan oxygen positioning on target binding, metabolic stability, and physicochemical properties—a controlled isomeric pair experiment that can inform SAR for any furan-containing lead series [1].

Aqueous Solubility-Focused Fragment or Lead-Like Screening

With a computed XLogP3 of −0.4 and an ionizable dimethylamino center (predicted pKa ≈ 8.5–9.5), this compound is predicted to exhibit pH-dependent aqueous solubility favorable for biochemical and cell-based assays at concentrations up to 10–50 μM without excessive organic co-solvent. It is appropriate for screening collections prioritizing lead-like physicochemical space over highly lipophilic compounds [1].

Oxalamide Scaffold SAR Expansion and Library Enumeration

As a bifunctional oxalamide bearing both a basic amine and a chiral secondary alcohol, this compound serves as a versatile intermediate for further derivatization (acylation, sulfonylation, alkylation of the secondary alcohol; quaternization of the tertiary amine) or as a reference point for virtual library enumeration around the oxalamide core [1].

Quote Request

Request a Quote for N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.